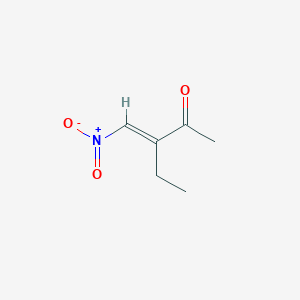
(3E)-3-(nitromethylidene)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(nitromethylidene)pentan-2-one is an organic compound characterized by its unique structure, which includes a nitro group and a conjugated double bond system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-(nitromethylidene)pentan-2-one typically involves the nitration of 3-ethyl-3-butene-2-one. This can be achieved through the reaction of 3-ethyl-3-butene-2-one with a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction conditions often require careful temperature control to ensure the selective formation of the nitro compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (3E)-3-(nitromethylidene)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted butene derivatives.
Aplicaciones Científicas De Investigación
(3E)-3-(nitromethylidene)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3E)-3-(nitromethylidene)pentan-2-one involves its interaction with molecular targets through its nitro and conjugated double bond system. The nitro group can participate in redox reactions, while the double bond system can undergo electrophilic addition reactions. These interactions can modulate various biochemical pathways, making the compound a valuable tool in mechanistic studies.
Comparación Con Compuestos Similares
- (E)-3-Ethyl-4-nitro-2-butene-1-one
- (E)-3-Methyl-4-nitro-3-butene-2-one
- (E)-3-Ethyl-4-nitro-3-pentene-2-one
Comparison: (3E)-3-(nitromethylidene)pentan-2-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a distinct entity in organic synthesis and research applications.
Propiedades
Número CAS |
149795-07-3 |
|---|---|
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
(3E)-3-(nitromethylidene)pentan-2-one |
InChI |
InChI=1S/C6H9NO3/c1-3-6(5(2)8)4-7(9)10/h4H,3H2,1-2H3/b6-4+ |
Clave InChI |
GROARPMNTCIURO-GQCTYLIASA-N |
SMILES |
CCC(=C[N+](=O)[O-])C(=O)C |
SMILES isomérico |
CC/C(=C\[N+](=O)[O-])/C(=O)C |
SMILES canónico |
CCC(=C[N+](=O)[O-])C(=O)C |
Sinónimos |
2-Pentanone, 3-(nitromethylene)-, (3E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















